

Application Notes and Protocols for 177Lu-FAPI Radionuclide Therapy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lutetium-177 (177Lu) labeled Fibroblast Activation Protein Inhibitor (FAPI) radionuclide therapy, a promising strategy for targeting the tumor microenvironment across a wide range of solid tumors. This document outlines the underlying mechanism of action, summarizes key preclinical and clinical data, and provides detailed protocols for essential experiments in the development and evaluation of 177Lu-FAPI radiopharmaceuticals.

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of the majority of epithelial cancers, while its presence in healthy adult tissues is minimal.[1][2] This differential expression profile makes FAP an attractive target for both diagnostic imaging and therapeutic applications in oncology.[3][4] ¹⁷⁷Lu-FAPI radionuclide therapy utilizes FAP-targeting small molecules or peptides chelated to the beta-emitting radionuclide Lutetium-177, enabling targeted delivery of cytotoxic radiation to the tumor microenvironment.[5][6]

Mechanism of Action

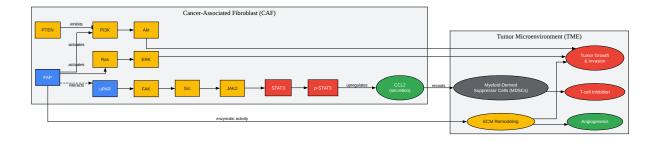
¹⁷⁷Lu-FAPI therapy operates on the principle of targeted radionuclide delivery. The FAPI ligand binds with high affinity to FAP expressed on CAFs within the tumor stroma.[7][8] Following this binding, the internalized ¹⁷⁷Lu emits beta particles with a mean energy of 134 keV and a



maximum tissue penetration of approximately 2 mm. This localized radiation delivery induces DNA damage and subsequent apoptosis in the surrounding tumor and stromal cells, leading to tumor growth inhibition.[2][9] The relatively long half-life of ¹⁷⁷Lu (6.73 days) allows for sustained radiation exposure to the tumor.

Signaling Pathways Involving FAP in the Tumor Microenvironment

FAP plays a crucial role in tumorigenesis through its influence on various signaling pathways that promote extracellular matrix remodeling, angiogenesis, and immune suppression.[1][7][10] Understanding these pathways is critical for the rational design and application of FAP-targeted therapies.



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Caption: FAP signaling in the tumor microenvironment.

Quantitative Data Summary



The following tables summarize key quantitative data from preclinical and clinical studies of various ¹⁷⁷Lu-FAPI derivatives.

Table 1: Preclinical Biodistribution of ¹⁷⁷Lu-FAPI Derivatives in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)

Radiotrac er	Tumor	Blood (1h)	Liver (1h)	Kidneys (1h)	Muscle (1h)	Referenc e
¹⁷⁷ Lu-FAPI- 02	4.7 (2h)	0.8	0.9	1.5	0.2	[4]
¹⁷⁷ Lu-FAPI- 46	~0.3 (3h)	-	-	1-2 (3h)	-	[11]
¹⁷⁷ Lu- DOTAGA. (SA.FAPi) ₂	-	-	-	-	-	[12]

Note: Time points for data collection may vary between studies.

Table 2: Clinical Dosimetry of 177Lu-FAPI Derivatives in Patients



Radiotracer	Whole Body (mSv/MBq or Gy/GBq)	Kidneys (Gy/GBq)	Red Marrow (Gy/GBq)	Tumor (Gy/GBq)	Reference
¹⁷⁷ Lu-FAPI-04	-	0.25 ± 0.16	0.04 ± 0.002	0.33 - 0.62	[13][14]
¹⁷⁷ Lu-FAPI- XT	0.039 ± 0.013 Sv/GBq	-	-	-	[5]
¹⁷⁷ Lu-EB- FAPI (LNC1004)	0.17 ± 0.04 mSv/MBq	1.32 ± 0.69	0.11 ± 0.03	8.50 ± 12.36	[15][16]
¹⁷⁷ Lu- DOTA.SA.FA Pi	-	0.618 ± 0.015	-	0.603	[17]
¹⁷⁷ Lu- DOTAGA. (SA.FAPi) ₂	-	-	-	6.70	[6][17]
¹⁷⁷ Lu-FAP- 2286	0.07 ± 0.02	1.0 ± 0.6	0.05 ± 0.02	3.0 ± 2.7 (bone mets)	[18]

Table 3: Clinical Efficacy and Safety of 177Lu-FAPI Therapy



Radiotrac er	Cancer Type(s)	Number of Patients	Objective Respons e Rate (ORR)	Disease Control Rate (DCR)	Notable Grade ≥3 Toxicities	Referenc e
¹⁷⁷ Lu-FAPI- XT	Sarcoma, other solid tumors	14	0%	35.7%	None reported	[5]
¹⁷⁷ Lu-EB- FAPI (LNC1004)	mRAIR-TC	12	25%	83%	Thrombocy topenia, Hematotoxi city	[15][16]
¹⁷⁷ Lu-EB- FAPI	Various solid tumors	32	16% (5 PR)	53%	Thrombocy topenia, Leukopeni a, Anemia	[3]
¹⁷⁷ Lu- DOTAGA.F APi dimer	Breast Cancer	7	28.5% (PR)	71.5%	Pancytope nia (1 patient)	[7]
¹⁷⁷ Lu- DOTAGA. Glu.(FAPi)₂	Sarcoma	10	0% (RECIST), 33.3% (PERCIST)	22.3% (RECIST), 50% (PERCIST)	Not specified	[1]

mRAIR-TC: metastatic Radioiodine-Refractory Thyroid Cancer; PR: Partial Response; RECIST: Response Evaluation Criteria in Solid Tumors; PERCIST: PET Response Criteria in Solid Tumors.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Radiolabeling of FAPI Precursor with ¹⁷⁷Lu



This protocol describes a general method for radiolabeling a DOTA-conjugated FAPI precursor with ¹⁷⁷Lu. Optimization may be required for specific FAPI derivatives.



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Caption: Workflow for 177Lu-FAPI radiolabeling.

Materials:

- DOTA-conjugated FAPI precursor (e.g., FAPI-46)
- 177LuCl₃ solution in 0.05 M HCl
- Ascorbic acid buffer (pH 4.0-4.5)
- · Sterile, metal-free reaction vial
- Heating block or water bath
- C18 Sep-Pak cartridge
- Ethanol
- Sterile water for injection
- 0.9% Saline
- Radio-TLC or HPLC system for quality control



Procedure:

- In a sterile, metal-free reaction vial, combine the FAPI precursor (e.g., 10-20 μg) and the ascorbic acid buffer.[19]
- Add the ¹⁷⁷LuCl₃ solution to the vial. The amount of activity will depend on the desired specific activity and batch size.
- · Gently mix the contents of the vial.
- Incubate the reaction mixture at 90-95°C for 15-30 minutes.[19] The optimal temperature and time may vary depending on the specific FAPI derivative.
- After incubation, allow the vial to cool to room temperature.
- For purification, precondition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
- Load the reaction mixture onto the C18 cartridge.
- Wash the cartridge with sterile water to remove unreacted ¹⁷⁷LuCl₃.
- Elute the ¹⁷⁷Lu-FAPI product from the cartridge using ethanol.
- Dilute the final product with 0.9% saline for injection and pass it through a 0.22 μm sterile filter.
- Perform quality control to determine radiochemical purity (RCP) using radio-TLC or HPLC.
 The RCP should be >95%.[20]

Protocol 2: In Vitro Cell Binding and Internalization Assay

This protocol is for determining the binding affinity and internalization rate of ¹⁷⁷Lu-FAPI in FAP-expressing cells.

Materials:



- FAP-expressing cell line (e.g., HT-1080-FAP) and a negative control cell line (e.g., wild-type HT-1080)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 24-well plates
- ¹⁷⁷Lu-FAPI
- Unlabeled FAPI for competition assay
- Phosphate-buffered saline (PBS)
- Glycine-HCl buffer (pH 2.5) for stripping surface-bound radioactivity
- Gamma counter

Procedure:

Cell Seeding:

- Seed the FAP-positive and FAP-negative cells in 24-well plates at a density of approximately
 1-2 x 10⁵ cells per well.
- Incubate for 24-48 hours to allow for cell attachment and growth.

Binding Assay:

- · Wash the cells twice with PBS.
- · Add fresh cell culture medium to each well.
- For competition studies, add increasing concentrations of unlabeled FAPI to the designated wells.
- Add a constant amount of ¹⁷⁷Lu-FAPI (e.g., 37 kBq/well) to all wells.[21]
- Incubate the plates at 37°C for 1 hour.[21]



- After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.
- Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
- Collect the cell lysate and measure the radioactivity using a gamma counter.
- Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled FAPI) from the total binding.

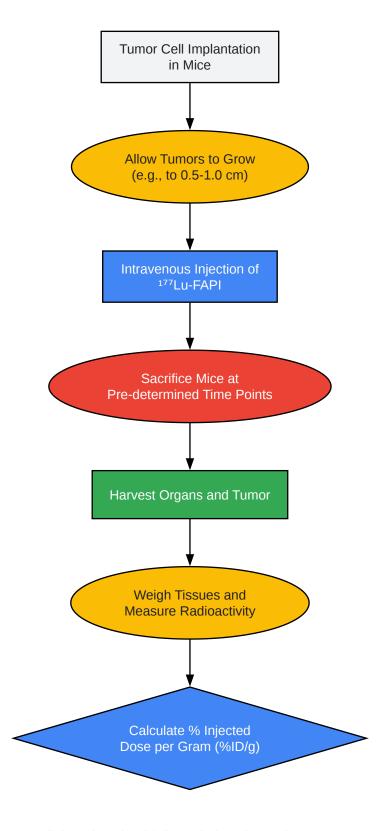
Internalization Assay:

- Following the incubation with ¹⁷⁷Lu-FAPI as described in the binding assay, aspirate the medium.
- To determine the surface-bound radioactivity, add ice-cold glycine-HCl buffer to the cells and incubate for 5-10 minutes on ice.[22]
- Collect the supernatant (containing the surface-bound fraction).
- Wash the cells once with ice-cold PBS and collect the wash.
- Lyse the remaining cells (containing the internalized fraction) with lysis buffer.
- Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
- Calculate the percentage of internalization as (internalized counts / (internalized counts + surface-bound counts)) x 100.

Protocol 3: In Vivo Biodistribution Study in Mice

This protocol outlines the procedure for assessing the biodistribution of ¹⁷⁷Lu-FAPI in tumor-bearing mice.





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Caption: Workflow for in vivo biodistribution study.



Materials:

- Tumor-bearing mice (e.g., BALB/c nude mice with HT-1080-FAP xenografts)
- ¹⁷⁷Lu-FAPI solution
- Anesthesia (e.g., isoflurane)
- Surgical instruments for dissection
- Tubes for organ collection
- Analytical balance
- Gamma counter

Procedure:

- Anesthetize the tumor-bearing mice.
- Administer a known amount of ¹⁷⁷Lu-FAPI (e.g., 1.85 MBq/mouse) via tail vein injection.[12]
- At predetermined time points (e.g., 1, 4, 24, 48, and 96 hours) post-injection, euthanize a cohort of mice (typically 3-5 mice per time point).
- Collect blood via cardiac puncture.
- Dissect and collect major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
- Weigh each tissue sample.
- Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (standard) using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) x 100



Clinical Considerations

Patient Selection: Patients with advanced, metastatic solid tumors that have progressed on standard therapies are typically considered for ¹⁷⁷Lu-FAPI therapy.[5][23] Eligibility often requires confirmation of FAP expression in tumors via a diagnostic PET scan using a Gallium-68 labeled FAPI tracer (e.g., ⁶⁸Ga-FAPI-46).[23]

Dosimetry and Treatment Planning: Patient-specific dosimetry is crucial to optimize the therapeutic dose while minimizing radiation exposure to healthy organs.[13][14][15] This typically involves serial whole-body scintigraphy and/or SPECT/CT imaging at multiple time points after administration of a diagnostic dose of ¹⁷⁷Lu-FAPI.[6] The absorbed doses to critical organs, such as the kidneys and bone marrow, are calculated to determine the maximum tolerable therapeutic activity.[13][14]

Administration and Monitoring: ¹⁷⁷Lu-FAPI is administered intravenously.[20] Patients are monitored for any acute adverse reactions during and after the infusion. Regular follow-up, including blood counts and assessment of renal and liver function, is essential to manage potential toxicities.[24]

Toxicity Profile: The most commonly reported grade 3 or 4 toxicities associated with ¹⁷⁷Lu-FAPI therapy are hematological, including thrombocytopenia, leukopenia, and anemia.[3][16] Most adverse events are manageable with supportive care.[25]

Conclusion

¹⁷⁷Lu-FAPI radionuclide therapy represents a promising and innovative approach in oncology, with the potential to treat a broad spectrum of solid tumors by targeting the tumor microenvironment. The data summarized herein demonstrate its favorable safety profile and encouraging therapeutic efficacy in early clinical studies. The provided protocols offer a foundation for researchers and drug developers to further investigate and optimize this exciting therapeutic modality. Further large-scale clinical trials are warranted to establish the long-term efficacy and safety of ¹⁷⁷Lu-FAPI therapy.[5][26]

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